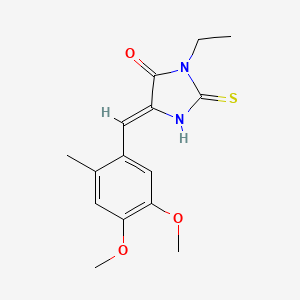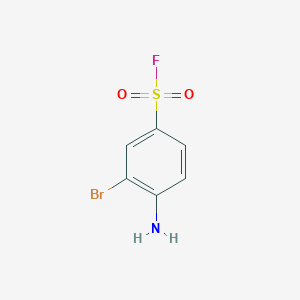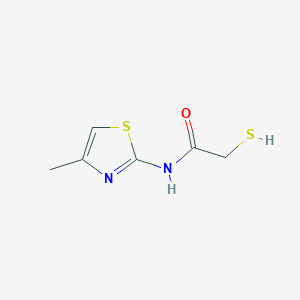![molecular formula C25H26N2O3 B2642804 (3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide CAS No. 922055-23-0](/img/structure/B2642804.png)
(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide Derivatives
A study by Soselia et al. (2020) focused on synthesizing benzimidazole carboxamide derivatives bearing an adamantane moiety, which shares a structural similarity with the specified compound. The synthesis process involved condensation/cyclization reactions and further modification into carboxamide and carbohydrazide derivatives (Soselia et al., 2020).
Intramolecular Cyclocarbonylation Reactions
Yang et al. (2010) researched the intramolecular cyclocarbonylation of substituted anilines, leading to the formation of dibenzo[b,f][1,4]oxazepin derivatives, which are closely related to the compound . This efficient method operated under mild conditions, yielding various substituted products (Yang et al., 2010).
Copper(I) Halide Complexes and Coordination Polymers
Research by Knishevitsky et al. (2008) on the creation of copper(I) halide complexes utilized adamantane derivatives. These complexes were used to synthesize novel structures, demonstrating the versatility of adamantane-based compounds in coordination chemistry (Knishevitsky et al., 2008).
Applications in Organic Chemistry
Asymmetric Alkynylation of Cyclic Imines
Ren et al. (2014) explored asymmetric alkynylation in cyclic imines, leading to the creation of dibenzo[b,f][1,4]oxazepine derivatives. This study is significant for the synthesis of structurally similar compounds, showcasing the potential for creating optically active derivatives (Ren et al., 2014).
Facile Synthesis of Adamantane Carboxylic Acids
Pavlov et al. (2019) developed a method for synthesizing azole-carboxylate adamantane ligands, further used in creating coordination polymers. This research underscores the adaptability of adamantane structures in synthesizing new, functional materials (Pavlov et al., 2019).
Novel Adamantane-Modified Polybenzoxazine
Su et al. (2004) investigated the thermal properties of adamantane-modified polybenzoxazines. Their findings highlight the role of adamantane in enhancing the thermal stability of polymeric materials, indicating potential applications in material science (Su et al., 2004).
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-27-20-4-2-3-5-22(20)30-21-7-6-18(11-19(21)23(27)28)26-24(29)25-12-15-8-16(13-25)10-17(9-15)14-25/h2-7,11,15-17H,8-10,12-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNSJSHXIHJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-ethyl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642722.png)
![3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2642724.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)
![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)




![4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B2642738.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2642744.png)
